molecular formula C23H19ClN2O4 B15088116 2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate

2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate

Cat. No.: B15088116
M. Wt: 422.9 g/mol
InChI Key: VJAIXIUNISTFDY-MFKUBSTISA-N
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Description

2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate is an organic compound with the molecular formula C23H19ClN2O5 It is a complex molecule that features a combination of methoxy, hydrazono, and chlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate typically involves the following steps:

    Formation of the hydrazone: The reaction between phenylacetyl chloride and hydrazine hydrate forms phenylacetyl hydrazone.

    Condensation reaction: The phenylacetyl hydrazone is then reacted with 2-methoxy-4-formylphenyl 4-chlorobenzoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazono group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the chlorobenzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-{(E)-[(phenoxyacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate
  • 2-methoxy-4-{(E)-[(4-propoxybenzoyl)hydrazono]methyl}phenyl 4-chlorobenzoate
  • 2-methoxy-4-{(E)-[(2-methylbenzoyl)hydrazono]methyl}phenyl 4-chlorobenzoate

Uniqueness

2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazono group, in particular, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H19ClN2O4/c1-29-21-13-17(15-25-26-22(27)14-16-5-3-2-4-6-16)7-12-20(21)30-23(28)18-8-10-19(24)11-9-18/h2-13,15H,14H2,1H3,(H,26,27)/b25-15+

InChI Key

VJAIXIUNISTFDY-MFKUBSTISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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